molecular formula C20H20ClN3O2 B11391587 4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No.: B11391587
M. Wt: 369.8 g/mol
InChI Key: BXFPJYWTOUSBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: is a chemical compound with the following structural formula:

C14H16ClN3O3\text{C}_{14}\text{H}_{16}\text{ClN}_3\text{O}_3 C14​H16​ClN3​O3​

This compound belongs to the class of benzamides and features a tert-butyl group, a 4-chlorophenyl moiety, and an oxadiazole ring. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of appropriate precursors. One common method is the direct condensation of 4-tert-butylbenzoyl chloride with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. The reaction proceeds under suitable conditions to form the desired product.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using the synthetic route mentioned above.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites.

    Reduction: Reduction of the carbonyl group may yield corresponding amines.

Common Reagents and Conditions::

    Amide Formation: 4-tert-butylbenzoyl chloride, 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine, and base (e.g., triethylamine) in an organic solvent.

    Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.

    Pharmacophore Design: Its unique structure makes it valuable for designing new pharmacophores.

Biology and Medicine::

    Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Drug Discovery: Screening for potential drug candidates.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural elements suggest potential interactions with cellular targets, possibly affecting signaling pathways.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

4-tert-butyl-N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C20H20ClN3O2/c1-20(2,3)15-8-4-14(5-9-15)19(25)22-12-17-23-18(24-26-17)13-6-10-16(21)11-7-13/h4-11H,12H2,1-3H3,(H,22,25)

InChI Key

BXFPJYWTOUSBJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.